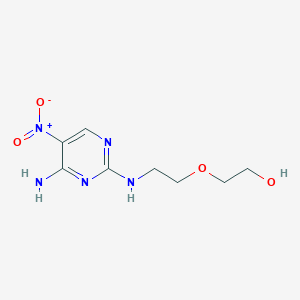![molecular formula C20H30N6O3 B2865483 3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941900-08-9](/img/structure/B2865483.png)
3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many other biological substances. The presence of the imidazo[2,1-f] moiety suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic ring system. The 3D conformation could be influenced by these groups and the need to minimize steric strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinopropyl group might increase its solubility in water .Aplicaciones Científicas De Investigación
Receptor Affinity and Enzyme Activity
- The compound and its derivatives have been evaluated for their receptor affinity and enzyme inhibition capabilities, particularly targeting serotonin (5-HT) receptors and phosphodiesterases (PDEs). Studies have shown that certain derivatives have promising structures for modification and detailed study due to their interaction with these biological targets. These interactions suggest potential therapeutic applications in neurological and psychological disorders (Zagórska et al., 2016).
Antidepressant and Anxiolytic-like Activity
- Various derivatives have been synthesized and tested for their potential antidepressant and anxiolytic-like activities. The studies indicate that modifications in the purine-2,4-dione nucleus can yield compounds with significant affinity for serotoninergic and dopaminergic receptors, which are critical targets in the treatment of depression and anxiety disorders (Zagórska et al., 2015).
Pharmacological Evaluation
- Preliminary pharmacological evaluations of certain derivatives have indicated potential anxiolytic and antidepressant activities. These findings are based on in vitro and in vivo models, suggesting that these compounds can serve as leads for the development of new therapeutic agents targeting CNS disorders (Zagórska et al., 2009).
Molecular Structure Analysis
- The molecular structure and crystallography studies provide insights into the compound's geometry, which is crucial for understanding its interaction with biological targets. Such information can guide the design and synthesis of more effective derivatives with optimized pharmacological profiles (Karczmarzyk & Pawłowski, 1997).
Inhibition of Kinase Activity
- Research into similar structures has identified compounds as competitive inhibitors of kinases, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated. The structural features identified as crucial for activity can inform the development of targeted therapies (Snow et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-butyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-4-5-8-25-18(27)16-17(22(3)20(25)28)21-19-24(15(2)14-26(16)19)9-6-7-23-10-12-29-13-11-23/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVWZRCNPPQUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16811886 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

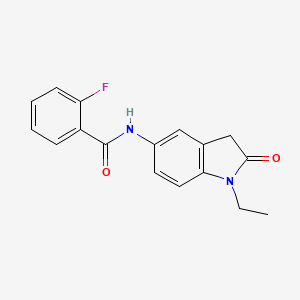
![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)
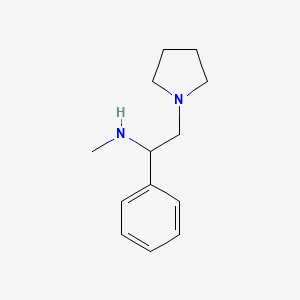
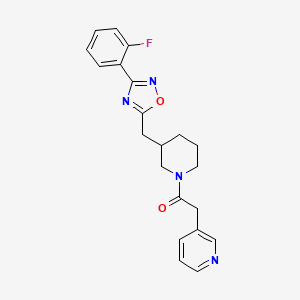
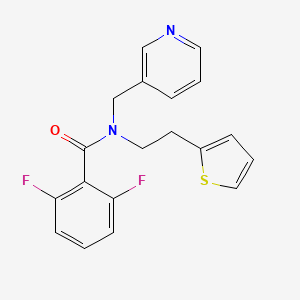
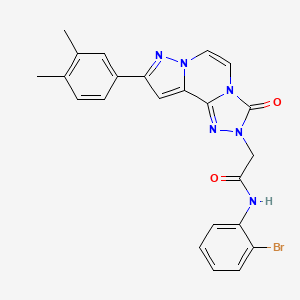
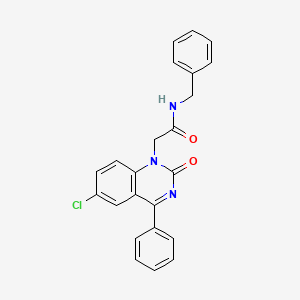


![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)
